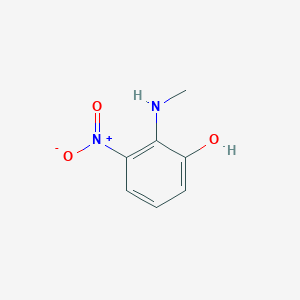

2-(Methylamino)-3-nitrophenol

Description

Structural Context and Significance within Aromatic Nitrogen Compounds

The structure of 2-(methylamino)-3-nitrophenol, with its substituted benzene (B151609) ring, places it firmly within the category of aromatic nitrogen compounds. The arrangement of its functional groups—hydroxyl, methylamino, and nitro groups—on the aromatic ring dictates its chemical properties and potential reactivity. Aromatic compounds containing nitrogen are crucial in many areas of industry and biology. uni-bayreuth.de The term "aromaticity" itself refers to the unique stability and electronic properties of these cyclic compounds. uni-bayreuth.de

The presence of both electron-donating (hydroxyl and methylamino) and electron-withdrawing (nitro) groups on the same aromatic ring creates a complex electronic environment. This can lead to interesting chemical behaviors and makes such compounds valuable subjects for research. For instance, the relative positions of these groups can influence the molecule's acidity, nucleophilicity, and susceptibility to further chemical modification.

While specific research on this compound is not extensively documented in publicly available literature, the broader class of nitrophenols has been the subject of numerous studies. For example, the isomers of nitrophenol (2-nitrophenol, 3-nitrophenol, and 4-nitrophenol) have been systematically studied to understand how the position of the nitro group affects their electronic and photochemical properties. nih.gov

Table 1: Physicochemical Properties of Related Nitrophenol Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methyl-3-nitrophenol (B1294317) | 5460-31-1 | C7H7NO3 | 153.14 |

| 4-(Methylamino)-3-nitrophenol | 14703-88-9 | C7H8N2O3 | 168.15 |

| 2-[3-(Methylamino)-4-nitrophenyl]phenol | Not Available | C13H12N2O3 | 244.25 |

This table presents data for structurally similar compounds to provide context for the properties of this compound. nih.govechemi.comnih.gov

Overview of Academic Research Trajectories for Similar Molecular Scaffolds

Academic research into aromatic nitrogen compounds and nitrophenols has followed several key trajectories. A significant area of focus has been their synthesis and chemical reactions. The nitration of phenols, for instance, is a classic organic reaction that produces nitrophenol isomers. taylorandfrancis.com The development of efficient and selective methods for synthesizing substituted nitrophenols remains an active area of research. researchgate.netchemicalbook.com

Another major research avenue is the study of their environmental fate and biodegradation. Nitrophenols are recognized as environmental pollutants, and considerable research has been dedicated to understanding how they are broken down by microorganisms. researchgate.netnih.gov This research is crucial for developing bioremediation strategies to remove these compounds from contaminated environments. researchgate.net

Furthermore, the unique electronic and optical properties of nitrophenols and their derivatives have led to their investigation for various applications. They have been studied for their potential as sensors, particularly for the detection of other chemical species. acs.org The study of their photochemistry, or how they behave when exposed to light, is another important research area, as it has implications for both their environmental breakdown and their potential use in light-activated processes. nih.govmdpi.com The investigation of multicomponent reactions involving molecules with similar functional groups, such as anilines and boronic acids, highlights the synthetic utility of these scaffolds in creating complex molecular architectures. acs.org

Structure

3D Structure

Properties

CAS No. |

163298-74-6 |

|---|---|

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-(methylamino)-3-nitrophenol |

InChI |

InChI=1S/C7H8N2O3/c1-8-7-5(9(11)12)3-2-4-6(7)10/h2-4,8,10H,1H3 |

InChI Key |

YRXTXZPCCCVUOS-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC=C1O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylamino 3 Nitrophenol and Derivatives

Precursor Synthesis and Functional Group Introduction

The construction of the 2-(methylamino)-3-nitrophenol scaffold requires precise control over the introduction of the nitro, methylamino, and hydroxyl groups onto the aromatic ring.

Regioselective Nitration of Aromatic Substrates

The introduction of a nitro group at a specific position on an aromatic ring is a foundational step in the synthesis of many nitroaromatic compounds. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the directing effects of existing substituents on the ring and the reaction conditions employed.

For the synthesis of precursors to this compound, the nitration of substituted phenols or anilines is a key transformation. The hydroxyl and amino groups are strongly activating and ortho-, para-directing. However, direct nitration of these substrates can lead to a mixture of isomers and oxidation products. To achieve the desired regiochemistry, specific strategies and reagents are often necessary.

One approach involves the use of milder nitrating agents or catalysts to improve regioselectivity. For instance, the nitration of phenols using cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of sodium bicarbonate has been shown to be a rapid and regioselective method for ortho-nitration, yielding o-nitrophenols in high yields. arkat-usa.org Another method utilizes ammonium nitrate and potassium bisulfate as a catalyst, which also favors the formation of o-nitrophenols. dergipark.org.tr Solvent-free and microwave-assisted nitration reactions using certain metal salts have also demonstrated high regioselectivity. scirp.org

In the case of 3-substituted phenols, nitration can be directed to either the C-2 or C-6 position. For many 3-substituted phenols, nitration occurs regioselectively at the less sterically hindered C-6 position. arkat-usa.org However, the electronic effects of the substituent can override steric factors. For example, 3-methoxyphenol (B1666288) undergoes nitration with CAN exclusively at the more hindered C-2 position due to the strong activating effect of the methoxy (B1213986) group. arkat-usa.org

The nitration of anilines often requires protection of the amino group to prevent oxidation and to control regioselectivity. Acetanilide (B955), the acetyl-protected form of aniline, is commonly used. Nitration of acetanilide typically yields a mixture of ortho and para isomers.

| Starting Material | Nitrating Agent/Conditions | Major Product(s) | Yield (%) | Reference |

| Phenol (B47542) | CAN/NaHCO3, rt | 2-Nitrophenol (B165410) | 85 | arkat-usa.org |

| p-Cresol | CAN/NaHCO3, rt | 4-Methyl-2-nitrophenol | 95 | arkat-usa.org |

| 3-Methoxyphenol | CAN, rt | 3-Methoxy-2-nitrophenol | 90 | arkat-usa.org |

| 4-Bromophenol | NH4NO3, KHSO4, MeCN, reflux | 4-Bromo-2-nitrophenol | High | dergipark.org.tr |

| Phenol | 69% HNO3, metal salt, grinding | p-Nitrophenol | Good | scirp.org |

Introduction of Methylamino Functionality

The introduction of a methylamino group onto an aromatic ring can be achieved through various methods, including the N-methylation of a primary aromatic amine or the direct amination of a suitably activated aromatic substrate.

A common and highly chemoselective method for the mono-N-methylation of functionalized anilines, such as aminophenols, involves the use of dimethyl carbonate (DMC) in the presence of a NaY faujasite zeolite catalyst. core.ac.uk This method is advantageous as it avoids the use of toxic and hazardous methylating agents like methyl halides or dimethyl sulfate (B86663) and prevents over-alkylation to form the bis-N-methylated product. core.ac.uk The reaction proceeds with high selectivity for N-methylation over O-methylation in aminophenols. core.ac.uk

Another approach is the reductive amination of a carbonyl compound with methylamine (B109427), followed by subsequent chemical transformations. However, for the direct introduction onto an aromatic ring, nucleophilic aromatic substitution can be employed if the ring is sufficiently activated by electron-withdrawing groups, such as a nitro group.

Alternatively, the methylamino group can be introduced by first forming an imine with an aldehyde, followed by reduction. For example, aminophenols can be selectively N-alkylated by condensation with an aldehyde and subsequent reduction with a reducing agent like sodium borohydride. researchgate.net

| Starting Amine | Methylating Agent/Conditions | Product | Selectivity (%) | Yield (%) | Reference |

| p-Aminophenol | Dimethyl Carbonate, NaY faujasite, 90 °C | p-(Methylamino)phenol | up to 99 | 74-99 | core.ac.uk |

| o-Aminophenol | Dimethyl Carbonate, NaY faujasite, 90 °C | o-(Methylamino)phenol | up to 99 | 74-99 | core.ac.uk |

| m-Aminophenol | Dimethyl Carbonate, NaY faujasite, 90 °C | m-(Methylamino)phenol | up to 99 | 74-99 | core.ac.uk |

Phenol Formation via Diazotization-Hydrolysis

The conversion of a primary aromatic amine to a phenol is a classic and versatile synthetic transformation that proceeds through a two-step sequence: diazotization followed by hydrolysis. uobaghdad.edu.iqquora.comlkouniv.ac.in This method is particularly useful as it allows for the introduction of a hydroxyl group under relatively mild conditions. lkouniv.ac.in

In the first step, the primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C). uobaghdad.edu.iqquora.comlkouniv.ac.in This reaction, known as diazotization, converts the amino group into a diazonium salt. Aromatic diazonium salts are generally more stable than their aliphatic counterparts due to resonance stabilization with the aromatic ring. uobaghdad.edu.iq

For instance, the synthesis of 2-methyl-3-nitrophenol (B1294317) can be accomplished starting from p-toluidine (B81030). The p-toluidine is first diazotized in the presence of nitric acid and then heated to induce hydrolysis of the diazonium salt, yielding the desired product. prepchem.com

Strategies for Derivatization and Structural Modification

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. Common strategies include reactions involving the amino and phenolic hydroxyl groups.

Synthesis of Schiff Bases from Aromatic Amines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation reaction between a primary amine and an aldehyde or a ketone. nih.gov The synthesis of Schiff bases from aromatic amines, such as derivatives of 2-amino-3-nitrophenol, is a versatile method for creating new compounds with a wide range of applications.

An efficient route for the synthesis of novel Schiff bases involves the condensation of various aminophenols with 2-substituted 1,3-bis(dimethylamino)-trimethinium salts in the presence of a base like triethylamine (B128534) in a suitable solvent such as ethanol (B145695) at reflux. rsc.org This method offers advantages such as high yields, mild reaction conditions, and being metal-catalyst free. rsc.org

The general procedure involves dissolving the trimethinium salt and triethylamine in a boiling solvent, followed by the dropwise addition of the aminophenol solution. rsc.org After the reaction is complete, the product can often be isolated by simple filtration after cooling. rsc.org The structures of the resulting Schiff bases are typically confirmed using spectroscopic techniques like IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.govrsc.org

For example, new Schiff base derivatives have been prepared by the condensation of 5-chloro and 5-bromo salicylaldehyde (B1680747) with bis(o-aminophenol)ethers. nih.gov Similarly, various azo-Schiff base ligands have been synthesized through the condensation of substituted benzaldehydes with aminophenols. researchgate.net

Formation of Carbamate (B1207046) Derivatives from Activated Phenols

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). They are structurally related to esters and amides and are known for their chemical stability and ability to participate in hydrogen bonding. acs.org The formation of carbamate derivatives from activated phenols, such as those containing a nitro group, is a common synthetic strategy. beilstein-journals.org

A widely used method for preparing carbamates involves the reaction of an activated phenol with an isocyanate. Alternatively, p-nitrophenyl carbonates are highly reactive compounds that can be treated with amines to yield carbamate-linked compounds. beilstein-journals.org This reaction often proceeds smoothly, even at room temperature, due to the electron-withdrawing nature of the p-nitrophenyl group, which makes it a good leaving group. beilstein-journals.org

The synthesis can also be achieved by first reacting the phenol with p-nitrophenyl chloroformate in the presence of a base like pyridine (B92270) to form a p-nitrophenyl carbonate intermediate. acs.orgresearchgate.net This activated carbonate can then be reacted with a primary or secondary amine to furnish the desired carbamate. acs.org This two-step, one-pot procedure is versatile and allows for the synthesis of a wide range of carbamate derivatives. organic-chemistry.org

| Reactants | Reagents/Conditions | Product | Reference |

| Alcohol, p-nitrophenyl chloroformate | Pyridine, DCM, 0°C to rt | p-Nitrophenyl carbonate | researchgate.net |

| p-Nitrophenyl carbonate, Amine | Base (e.g., Na2CO3), Solvent (e.g., tert-butanol/water) | Carbamate | beilstein-journals.orgresearchgate.net |

| Primary Amide, Oxalyl Chloride, then Amine/Alcohol | One-pot, two-step | Acyl Urea/Carbamate | organic-chemistry.org |

| Alcohol, Urea | Indium triflate | Primary Carbamate | organic-chemistry.org |

Ortho-Aminomethylation and Related C-H Functionalization of Phenols

The introduction of an aminomethyl group ortho to the hydroxyl function of a phenol is a key synthetic strategy. One of the most established methods for this transformation is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine, such as dimethylamine (B145610). For instance, 3-acetamidophenol can be reacted with formaldehyde and dimethylamine to produce 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol. google.com This aminomethylated phenol can then serve as a versatile intermediate for further transformations.

A significant application of these ortho-aminomethylated phenols is their conversion to ortho-methylated derivatives through catalytic hydrogenation. google.comgoogle.com This process, known as hydrogenolysis, cleaves the C-N bond of the aminomethyl group, replacing it with a C-H bond, effectively installing a methyl group. For example, 2-[(N,N-Dimethylamino)methyl]-4-nitrophenol can be converted to 4-amino-o-cresol via catalytic hydrogenation, which simultaneously reduces the nitro group and cleaves the aminomethyl group. google.comgoogle.com This methodology demonstrates that ortho-aminomethylation provides a pathway to introduce other functional groups at a specific position.

More recent advancements have focused on the direct C-H functionalization of phenols, which avoids the multi-step sequence of the classical Mannich reaction. These methods often employ transition-metal catalysts to achieve high regioselectivity. beilstein-journals.orgnih.govresearchgate.net For instance, chromium and copper-catalyzed strategies have been developed for the direct ortho-aminomethylation of phenols. researchgate.netacs.org These reactions can proceed through an ionic mechanism, demonstrating excellent site selectivity at the ortho-position and accommodating a broad range of functional groups on both the phenol and amine coupling partners. acs.org The development of dual catalytic systems, sometimes involving photoredox catalysis, has further expanded the scope of C-H functionalization, allowing for complex bond formations under milder conditions. beilstein-journals.org

| Method | Description | Typical Reagents | Key Feature |

|---|---|---|---|

| Mannich Reaction | A multi-component reaction that installs an aminomethyl group. | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Well-established, produces versatile aminomethylated intermediates. google.com |

| Hydrogenolysis of Mannich Bases | Cleavage of the C-N bond of the aminomethyl group to install a methyl group. | H₂, Pd/C catalyst, alkaline or neutral solvent. google.com | Converts aminomethyl group to a methyl group. google.comgoogle.com |

| Catalytic C-H Aminomethylation | Direct, regioselective formation of a C-C bond at the ortho-position. | Cr or Cu catalysts, various amine sources. researchgate.netacs.org | High atom economy and regioselectivity under catalytic conditions. acs.org |

Ring-Opening and Cyclization Reactions Utilizing Nitrophenyl Moieties

Nitrophenyl groups are crucial components in synthetic strategies that leverage ring-opening and cyclization reactions to build complex molecular architectures. A substrate's suitability for such transformations often depends on having a highly electron-deficient ring system and a good leaving group as part of its structure. mdpi.com For example, 1-methyl-3,5-dinitro-2-pyridone is an effective substrate for nucleophilic-type ring transformation. Its electron-deficient nature, due to the nitro and carbonyl groups, facilitates nucleophilic attack, leading to cleavage of C-C bonds. When reacted with nucleophiles like the sodium enolate of diethyl acetonedicarboxylate, the pyridone ring opens and subsequently cyclizes to afford a high yield of a functionalized 4-nitrophenol (B140041) derivative. mdpi.com

In a different approach, the nitro group itself can participate directly in reductive cyclization reactions. nih.gov The reduction of a nitro group on an aromatic ring can generate a reactive nitroso or amino intermediate in situ, which can then undergo intramolecular cyclization with another functional group on the molecule. For instance, Ti(III)-mediated deoxygenation of a nitrostyrene (B7858105) can form a nitrosostyrene intermediate, which then undergoes a 6π-electrocyclization to form an N-hydroxyindole after further reaction steps. nih.gov These reductive cyclizations are powerful methods for synthesizing N-heterocycles fused to an aromatic ring.

The nitrophenyl moiety can also act as an activating group in ring-opening reactions of other molecules. The amidine base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), for instance, can act as a nucleophile towards highly electrophilic p-nitrophenyl carbonate derivatives. This attack leads to the elimination of the p-nitrophenoxide ion and subsequent ring-opening of the DBU bicyclic system to form substituted ε-caprolactam carbamates. beilstein-journals.org This demonstrates the utility of the nitrophenyl group as an excellent leaving group (as a phenoxide) that facilitates reactions at a separate site. beilstein-journals.org Similarly, the ring-opening of benzoxazole (B165842) derivatives to form 2-aminophenols can be achieved via hydrolysis, a reaction that is initiated by the addition of a proton to the C=N bond of the oxazole (B20620) ring. google.com

Mechanistic Insights into Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental mechanism for replacing a leaving group on an electron-poor aromatic ring with a nucleophile. numberanalytics.commasterorganicchemistry.com This pathway is particularly relevant for the synthesis of nitrophenol derivatives because the nitro group is a powerful electron-withdrawing group. For the SNAr mechanism to be effective, the electron-withdrawing group (e.g., -NO₂) must be positioned ortho or para to the leaving group (e.g., a halogen). pressbooks.pubnptel.ac.in This specific orientation is crucial for stabilizing the reaction intermediate.

The SNAr mechanism proceeds via a two-step addition-elimination process:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which is why the ortho or para relationship is essential for stabilization. pressbooks.pubnptel.ac.in

Elimination of the Leaving Group: The aromaticity of the ring is restored in a fast second step, where the leaving group is expelled, and the final substitution product is formed. masterorganicchemistry.compressbooks.pub

In the context of synthesizing precursors to this compound, one could envision a starting material like 2-chloro-3-nitrophenol (B183055) or 1,2-dichloro-3-nitrobenzene. A nucleophile, such as methylamine (CH₃NH₂), could displace the chlorine atom at the C2 position, which is ortho to the nitro group at C3. The nitro group would effectively stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the substitution.

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution (EAS) is the characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. pressbooks.pub The general mechanism involves two primary steps:

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step because it temporarily disrupts the stable aromatic system, forming a resonance-stabilized carbocation known as an arenium ion or σ-complex. uomustansiriyah.edu.iqmasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromatic π-system in a rapid, energetically favorable step. masterorganicchemistry.com

When considering the synthesis of this compound via EAS, the directing effects of the substituents already on the ring are paramount. The starting material would likely be 2-(methylamino)phenol (B3029285). Both the hydroxyl (-OH) and methylamino (-NHCH₃) groups are strong activating groups and are ortho, para-directors. This means they increase the rate of electrophilic attack and direct incoming electrophiles to the positions ortho and para to themselves.

The nitration of 2-(methylamino)phenol would introduce a nitro group (-NO₂). The key challenge is achieving substitution at the C3 position.

The C5 position is para to the -NHCH₃ group and meta to the -OH group.

The C4 position is para to the -OH group and meta to the -NHCH₃ group.

The C6 position is ortho to the -OH group.

The C3 position is ortho to the -NHCH₃ group and meta to the -OH group.

Given that both groups strongly direct ortho and para, a mixture of products is likely. However, reaction conditions can be controlled to favor a specific isomer. For example, controlling physical parameters such as temperature and the concentration of nitric acid can significantly influence the ratio of ortho to para nitration products in phenols. paspk.org By carefully tuning these conditions, it may be possible to enhance the yield of the desired 3-nitro isomer.

Free Radical Mediated Reactions in Synthesis

While often studied in the context of degradation, free radical reactions can also be harnessed for the synthesis and functionalization of aromatic compounds like nitrophenols. copernicus.orgresearchgate.net These reactions proceed via highly reactive radical intermediates and can follow several mechanistic pathways, including hydrogen atom abstraction (HAA), radical adduct formation (RAF), and single electron transfer (SET). researchgate.net

A direct synthetic application is the gas-phase nitration of phenol. This process can involve hydroxyl radicals (•OH) and nitrogen dioxide (NO₂) to produce 2-nitrophenol, demonstrating a pathway for C-N bond formation mediated by radicals. mdpi.com In aqueous solutions, nitrophenols are known to react rapidly with oxidants like hydroxyl or sulfate radicals. mdpi.comacs.org The reaction of 4-nitrophenol with •OH radicals, for example, leads to the formation of products like 4-nitrocatechol (B145892) through the addition of the hydroxyl radical to the aromatic ring (an RAF mechanism). copernicus.org While this is often viewed as a degradation pathway in atmospheric chemistry, the principles can be applied synthetically to introduce new functional groups.

The initial step in many of these reactions is the formation of a radical adduct, where a radical species adds to the aromatic ring. This is followed by subsequent steps that can lead to substitution or ring-opening products. For instance, the reaction between nitrophenols and sulfate radical-anions (SO₄•⁻) is rapid, indicating the susceptibility of the nitrophenol ring to radical attack. mdpi.com Understanding these fundamental radical reaction mechanisms provides a basis for developing novel synthetic methods for functionalizing nitrophenol derivatives.

| Mechanism | Description | Key Intermediate | Relevance to this compound |

|---|---|---|---|

| SNAr | Nucleophilic substitution on an electron-poor aromatic ring. masterorganicchemistry.com | Meisenheimer Complex (stabilized carbanion). libretexts.org | Synthesis of derivatives by displacing a leaving group ortho/para to the nitro group. pressbooks.pub |

| EAS | Electrophilic substitution on an electron-rich aromatic ring. pressbooks.pub | Arenium Ion (stabilized carbocation). uomustansiriyah.edu.iq | Primary route for nitration of a phenol precursor, with regioselectivity challenges. paspk.org |

| Free Radical | Reactions involving species with unpaired electrons. researchgate.net | Radical Adduct. researchgate.net | Alternative pathway for functionalization, such as hydroxylation or nitration. copernicus.orgmdpi.com |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Methylamino 3 Nitrophenol Derivatives

Vibrational Spectroscopy for Molecular Structure

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific bond types and vibrational modes. For 2-(Methylamino)-3-nitrophenol, the FT-IR spectrum is expected to show a combination of bands arising from the hydroxyl, methylamino, nitro, and substituted benzene (B151609) ring moieties.

Key expected FT-IR vibrational bands for this compound include:

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, which may be involved in intramolecular hydrogen bonding with the adjacent nitro or amino groups.

N-H Stretching: A peak in the range of 3300-3500 cm⁻¹ is expected due to the stretching vibration of the N-H bond in the methylamino group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group is expected around 2850-2960 cm⁻¹.

NO₂ Stretching: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. For instance, in nitrophenol isomers, the asymmetric and symmetric N=O peaks are observed at 1348 and 1527 cm⁻¹, respectively researchgate.net.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the methylamino group is likely to appear in the 1250-1350 cm⁻¹ range.

C-O Stretching: The C-O stretching of the phenolic hydroxyl group is expected to be observed in the region of 1200-1260 cm⁻¹.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound, based on data for similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Methylamino (-NHCH₃) | N-H Stretch | 3300-3500 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methyl (-CH₃) | C-H Stretch | 2850-2960 |

| Nitro (-NO₂) | Asymmetric N=O Stretch | 1500-1560 |

| Nitro (-NO₂) | Symmetric N=O Stretch | 1335-1385 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| C-N | C-N Stretch | 1250-1350 |

| Phenolic C-O | C-O Stretch | 1200-1260 |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to clearly show signals from the aromatic ring and the nitro group.

Key expected Raman shifts for this compound include:

NO₂ Symmetric Stretching: The symmetric stretching vibration of the nitro group is expected to produce a strong and characteristic Raman peak, typically in the region of 1330-1350 cm⁻¹. For comparison, the Raman spectrum of m-nitrophenol shows a characteristic peak at 1343 cm⁻¹ attributed to the asymmetric stretching of the nitro group spectroscopyonline.com.

Aromatic Ring Vibrations: The benzene ring will give rise to several distinct peaks. The ring breathing mode, a symmetric vibration of the entire ring, is expected to be a strong band. Other C-C stretching and C-H deformation modes will also be present. For instance, in nitrophenol isomers, C-H deformation peaks are observed between 1134 cm⁻¹ and 1279 cm⁻¹ spectroscopyonline.com.

C-N Stretching: The C-N stretching vibration may also be visible in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitro (-NO₂) | Symmetric N=O Stretch | 1330-1350 (strong) |

| Aromatic Ring | Ring Breathing/Stretching | Multiple bands |

| Aromatic C-H | C-H Deformation | 1100-1300 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic connectivity and stereochemistry of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group, the amino group, the hydroxyl group, and the aromatic ring.

The expected chemical shifts (δ) in ppm are as follows:

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region, typically between 6.0 and 8.5 ppm. The electron-withdrawing nitro group and the electron-donating hydroxyl and methylamino groups will influence their precise chemical shifts. The proton ortho to the nitro group is expected to be the most downfield.

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton can vary over a wide range (typically 4-12 ppm) and is dependent on factors such as solvent, concentration, and temperature. Its signal is often broad.

Amino Proton (-NH): The proton on the nitrogen of the methylamino group is also expected to have a variable chemical shift and may appear as a broad signal.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the nitrogen are expected to appear as a singlet in the upfield region of the spectrum, likely between 2.5 and 3.5 ppm.

The coupling patterns (splitting) between adjacent aromatic protons would provide valuable information about their relative positions on the ring.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-4, H-5, H-6) | 6.0 - 8.5 | Doublet, Triplet, Doublet of doublets |

| Hydroxyl (-OH) | 4 - 12 | Broad Singlet |

| Amino (-NH) | Variable | Broad Singlet |

| Methyl (-CH₃) | 2.5 - 3.5 | Singlet |

For comparison, the ¹H NMR spectrum of the related compound 2-amino-3-nitrophenol shows aromatic protons in the downfield region chemicalbook.com. Similarly, the spectrum of 2-methyl-3-nitrophenol (B1294317) displays aromatic protons between 7.15 and 7.32 ppm and a methyl signal at 2.25 ppm in DMSO-d₆ chemicalbook.com.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (0-220 ppm), which often results in a spectrum where each carbon signal is well-resolved libretexts.orgpressbooks.pub.

For this compound, six distinct signals are expected for the aromatic carbons and one for the methyl carbon.

The expected chemical shifts (δ) in ppm are as follows:

Aromatic Carbons: The six carbons of the benzene ring will resonate in the range of 110-160 ppm. The carbons directly attached to the electron-withdrawing nitro group and the electron-donating hydroxyl and methylamino groups will show the most significant shifts. The carbon bearing the hydroxyl group (C-1) is expected to be significantly downfield, as is the carbon attached to the nitro group (C-3). The carbon attached to the methylamino group (C-2) will also be shifted downfield.

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to appear in the upfield region of the spectrum, typically between 20 and 40 ppm.

Data for the related compound 2-amino-3-nitrophenol shows carbon signals within the expected aromatic and functional group regions chemicalbook.com.

Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural elucidation. Techniques such as COSY, HSQC, and HMBC would be instrumental in confirming the structure of this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the coupling network among the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the direct assignment of the protonated aromatic carbons by correlating the signals from the ¹H and ¹³C spectra. It would also show a correlation between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the methyl protons and the C-2 carbon, and between the aromatic protons and their neighboring carbons, including the substituted carbons (C-1, C-2, and C-3).

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive structural confirmation of this compound.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. In the case of this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M+) corresponding to its molecular weight.

The fragmentation pattern of this compound can be predicted based on the fragmentation of similar molecules like nitrophenols and aminophenols. The presence of the nitro group (NO2), hydroxyl group (OH), and methylamino group (NHCH3) on the benzene ring will dictate the fragmentation pathways. Common fragmentation patterns for aromatic nitro compounds involve the loss of NO, NO2, and CO. For instance, the mass spectrum of 2-nitrophenol (B165410) shows characteristic peaks corresponding to the loss of a hydroxyl radical and a nitro group.

The fragmentation of aminophenols often involves cleavage of the C-N bond. Therefore, for this compound, fragmentation could be initiated by the loss of the methyl group from the amino substituent, followed by further cleavages of the aromatic ring. The interaction between the adjacent functional groups can also lead to unique rearrangement and fragmentation patterns.

A hypothetical fragmentation table for this compound is presented below, based on common fragmentation patterns of related compounds.

| m/z | Possible Fragment Ion | Fragment Lost |

| 168 | [C7H8N2O3]+• (Molecular Ion) | - |

| 151 | [C7H5N2O2]+ | •OH |

| 138 | [C7H8NO2]+ | •NO |

| 122 | [C7H8N2O]+ | •NO2 |

| 110 | [C6H6NO]+ | CO |

| 93 | [C6H5O]+ | NO, CH3N |

| 65 | [C5H5]+ | CO, NO, CH3N |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) Studies

While a specific crystal structure for this compound is not available, studies on related nitrophenol derivatives provide insights into the expected solid-state architecture. For instance, the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline reveals a twisted conformation between the aromatic rings. In the crystal structure of m-nitrophenol, molecules are linked by intermolecular hydrogen bonds.

A hypothetical table of crystallographic data for this compound is provided below, based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 780 |

| Z | 4 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as d_norm, shape index, and curvedness onto the Hirshfeld surface, one can gain a detailed understanding of the forces holding the crystal lattice together.

For this compound, the Hirshfeld surface would be expected to reveal significant contributions from O···H, H···H, and C···H contacts, indicative of hydrogen bonding and van der Waals interactions. The presence of the nitro group would likely result in prominent red regions on the d_norm map, highlighting strong O···H hydrogen bonds.

Analysis of related compounds, such as 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, shows that the crystal packing is dominated by O···H and H···H contacts. Similarly, in 4-allyl-2-methoxy-6-nitrophenol, O···H/H···O, H···H, and C···H/H···C are the most significant contributors to the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of the different intermolecular contacts. It is anticipated that for this compound, the fingerprint plot would show a high percentage of O···H contacts, confirming the importance of hydrogen bonding in the crystal structure.

A hypothetical breakdown of intermolecular contacts from a Hirshfeld surface analysis of this compound is presented below.

| Interaction Type | Hypothetical Percentage Contribution |

| O···H / H···O | 40% |

| H···H | 35% |

| C···H / H···C | 15% |

| N···H / H···N | 5% |

| Other | 5% |

Compound Names

| Compound Name |

| This compound |

| 2-Nitrophenol |

| m-Nitrophenol |

| 2-Methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline |

| 4-Allyl-2-methoxy-6-nitrophenol |

A thorough understanding of the chemical and physical properties of a compound relies on a detailed analysis of its molecular structure and intermolecular interactions. While specific experimental data for this compound is not extensively available in peer-reviewed literature, a comprehensive characterization can be inferred from the spectroscopic and crystallographic analysis of analogous nitrophenol derivatives. This article aims to provide a detailed examination of the probable mass spectrometric fragmentation, solid-state architecture, and intermolecular interactions of this compound, drawing upon established principles and findings from closely related compounds.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometric analysis would be expected to yield a molecular ion peak corresponding to its molecular weight, and a series of fragment ions that provide insights into its structural motifs.

The fragmentation of this compound would be governed by the interplay of its three functional groups: the hydroxyl, the methylamino, and the nitro groups. The fragmentation of nitrophenols often involves the loss of the nitro group (NO₂) or nitric oxide (NO). nih.gov For instance, the mass spectrum of 2-nitrophenol exhibits characteristic fragments corresponding to the loss of these moieties. chemicalbook.com Similarly, aminophenols typically undergo cleavage at the C-N bond.

In the case of this compound, initial fragmentation could involve the loss of a methyl radical from the amino group or the elimination of the nitro group. Subsequent fragmentation would likely involve the cleavage of the aromatic ring, leading to a series of smaller charged fragments. The proximity of the functional groups could also facilitate rearrangement reactions prior to fragmentation, leading to a more complex fragmentation pattern. A plausible fragmentation pathway for this compound is outlined in the table below, based on the known behavior of related compounds.

| m/z | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 168 | [C₇H₈N₂O₃]⁺ (Molecular Ion) | - |

| 153 | [C₆H₅N₂O₃]⁺ | •CH₃ |

| 138 | [C₇H₈NO₂]⁺ | •NO |

| 122 | [C₇H₈N₂O]⁺ | •NO₂ |

| 110 | [C₆H₆NO]⁺ | CO |

| 93 | [C₆H₅O]⁺ | CH₃N, NO |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides unparalleled detail regarding the three-dimensional arrangement of atoms within a crystalline solid, offering a definitive view of the molecule's conformation and the nature of its intermolecular interactions.

A hypothetical set of crystallographic parameters for this compound is presented below, based on typical values observed for similar small organic molecules.

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.62 |

| b (Å) | 12.54 |

| c (Å) | 7.31 |

| β (°) | 104.5 |

| Volume (ų) | 764.2 |

| Z | 4 |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it is possible to identify and characterize the various types of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be expected to highlight the prevalence of hydrogen bonding. The analysis of related compounds, such as 4-allyl-2-methoxy-6-nitrophenol, has shown that O···H/H···O, H···H, and C···H/H···C interactions are the most significant contributors to the crystal packing. researchgate.net In the case of this compound, the presence of the N-H group would introduce N···H contacts as well. The d_norm map would likely show intense red spots corresponding to the strong hydrogen bonds formed between the hydroxyl, methylamino, and nitro groups of adjacent molecules.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. It is anticipated that the fingerprint plot for this compound would be dominated by sharp spikes corresponding to O···H and N···H hydrogen bonds, confirming their crucial role in stabilizing the crystal structure. A hypothetical distribution of intermolecular contacts for this compound is presented in the following table.

| Interaction Type | Hypothetical Percentage Contribution |

|---|---|

| O···H / H···O | 42% |

| H···H | 33% |

| C···H / H···C | 16% |

| N···H / H···N | 6% |

| Other | 3% |

Computational Chemistry and Quantum Mechanical Investigations of the Chemical Compound S Reactivity and Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is among the most popular and versatile methods available in computational chemistry, offering a good balance between accuracy and computational cost. Calculations for molecules similar to 2-(methylamino)-3-nitrophenol are often performed using functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) paired with a basis set such as 6-311++G(d,p), which provides reliable results for geometry, electronic properties, and vibrational frequencies longdom.org.

Molecular Geometry Optimization and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the positions of the atoms until a minimum energy configuration—the equilibrium geometry—is found mdpi.com. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles.

The presence of the methylamino (-NHCH₃), nitro (-NO₂), and hydroxyl (-OH) groups on the benzene (B151609) ring allows for multiple possible orientations, or conformations. Intramolecular hydrogen bonding is a critical factor in determining the most stable conformer. A strong intramolecular hydrogen bond is expected between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent nitro group, similar to what is observed in 2-nitrophenol (B165410) longdom.org. This interaction would lock the -OH and -NO₂ groups into a relatively planar arrangement with the benzene ring.

Table 1: Predicted Optimized Geometrical Parameters for a Stable Conformer of this compound (Illustrative) (Note: This data is illustrative, based on typical values for similar functional groups, as specific experimental or calculated data for this molecule is not available.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-O (hydroxyl) | ~1.36 | |

| O-H (hydroxyl) | ~0.97 | |

| C-N (amino) | ~1.38 | |

| N-C (methyl) | ~1.47 | |

| C-N (nitro) | ~1.45 | |

| N-O (nitro) | ~1.23 | |

| Bond Angles (°) | C-C-C (aromatic) | ~120 |

| C-C-O | ~119 | |

| C-O-H | ~109 | |

| C-C-N (amino) | ~121 | |

| C-N-C (methylamino) | ~120 | |

| C-C-N (nitro) | ~118 | |

| O-N-O (nitro) | ~124 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions irjweb.com. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron irjweb.com.

HOMO: For this compound, the HOMO is expected to be localized primarily on the benzene ring and the electron-donating methylamino and hydroxyl groups. These regions have the highest electron density and are the most likely sites for electrophilic attack.

LUMO: The LUMO is anticipated to be concentrated on the electron-withdrawing nitro (-NO₂) group and the aromatic ring. This region is electron-deficient and represents the most probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO irjweb.com. Conversely, a small energy gap indicates that a molecule is more reactive. For nitrophenol derivatives, this gap is typically in the range of 4 eV longdom.orgrjpn.org. The presence of the electron-donating methylamino group, in addition to the hydroxyl group, would likely decrease the HOMO-LUMO gap compared to 2-nitrophenol, suggesting increased reactivity.

Table 2: Predicted Frontier Orbital Energies and Related Parameters (Illustrative) (Note: Values are illustrative, based on typical DFT calculations for similar molecules.)

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -6.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.5 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | 3.5 to 4.5 |

| Ionization Potential (≈ -EHOMO) | I | 6.0 to 6.5 |

| Electron Affinity (≈ -ELUMO) | A | 2.0 to 2.5 |

| Chemical Hardness (≈ (I-A)/2) | η | 1.75 to 2.25 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for identifying sites of electrophilic and nucleophilic reactivity mdpi.comwolfram.com.

Negative Regions (Red/Yellow): These areas have an excess of electron density and represent the most negative electrostatic potential. They are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the nitro and hydroxyl groups.

Positive Regions (Blue): These areas are electron-deficient and have the most positive electrostatic potential. They are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group, and to a lesser extent, the hydrogen on the methylamino group, would exhibit strong positive potential.

Neutral Regions (Green): These areas, typically the carbon backbone of the aromatic ring, have an intermediate potential.

The MEP map would visually confirm the electronic effects of the substituent groups: the strong electron-withdrawing nature of the nitro group creating a negative potential on its oxygens, and the electron-donating character of the hydroxyl and methylamino groups influencing the ring and their respective heteroatoms.

Natural Bond Orbital (NBO) Analysis of Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is its ability to quantify charge transfer and delocalization effects through second-order perturbation theory.

This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. Strong interactions indicate significant electron delocalization, which contributes to molecular stability. For this compound, significant delocalization interactions would be expected:

π → π * interactions within the benzene ring, characteristic of aromatic systems.

Interactions involving the lone pairs on the oxygen (hydroxyl) and nitrogen (methylamino) atoms donating into the antibonding π* orbitals of the aromatic ring (n → π*). This delocalization explains the electron-donating character of these groups.

Interactions from the π system of the ring into the antibonding π* orbitals of the nitro group (π → π*), which accounts for the strong electron-withdrawing nature of the -NO₂ group.

The stabilization energy (E2) associated with these donor-acceptor interactions quantifies their importance, providing insight into the electronic communication between the substituent groups and the aromatic ring.

Prediction of Vibrational Spectra and Correlation with Experimental Data

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, twisting) of that vibrational mode.

For this compound, characteristic vibrational modes would include:

O-H stretching: A broad band, typically around 3200-3500 cm⁻¹, influenced by intramolecular hydrogen bonding.

N-H stretching: A sharp peak around 3300-3500 cm⁻¹.

C-H stretching (aromatic and methyl): Peaks in the 2900-3100 cm⁻¹ region.

C=C stretching (aromatic): A series of peaks between 1400-1600 cm⁻¹.

N-O stretching (nitro): Strong, characteristic asymmetric and symmetric stretching bands, typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

C-O and C-N stretching: Found in the fingerprint region between 1000-1300 cm⁻¹.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., 0.961 for B3LYP) to improve agreement with experimental data nih.gov. Comparing the scaled theoretical spectrum to an experimental one allows for a definitive assignment of each observed peak to a specific molecular vibration.

Thermodynamic Parameters and Stability Evaluations

DFT calculations can also be used to compute various thermodynamic properties of a molecule at a given temperature, typically standard conditions (298.15 K and 1 atm). These properties are derived from the vibrational frequency calculations and include:

Zero-point vibrational energy (ZPVE)

Enthalpy (H)

Gibbs free energy (G)

Entropy (S)

Heat capacity (Cv)

The calculated heat of formation and Gibbs free energy of formation provide a measure of the molecule's thermodynamic stability. By comparing the energies of different isomers or conformers, computational chemistry can predict their relative stabilities and populations at thermal equilibrium. For instance, the Gibbs free energy difference between various conformers of this compound would determine their relative abundance.

Ab Initio and Higher-Level Quantum Chemical Methodologies

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CC) theory, provide a hierarchical approach to approximating the electronic structure of molecules with increasing accuracy. For this compound, these calculations could be employed to determine its optimized geometry, electronic energy, dipole moment, and vibrational frequencies.

Higher-level methodologies, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for their high accuracy in predicting molecular energies and properties. The application of such methods to this compound would yield highly reliable data on its fundamental quantum mechanical properties, forming a robust basis for understanding its chemical behavior.

Table 1: Representative Ab Initio and Higher-Level Quantum Chemical Methodologies This table is illustrative of the methods that would be used in a computational study of this compound, as no specific data for this compound is available.

| Method | Acronym | Typical Application |

| Hartree-Fock Theory | HF | Initial geometry optimization, molecular orbital analysis |

| Møller-Plesset Perturbation Theory (2nd order) | MP2 | Includes electron correlation for improved accuracy |

| Density Functional Theory | DFT | A good balance of accuracy and computational cost for a wide range of properties |

| Coupled Cluster Singles and Doubles with Perturbative Triples | CCSD(T) | High-accuracy energy and property calculations (benchmark) |

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical studies are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the calculation of reaction rates.

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the equilibrium between reactants and an activated complex, known as the transition state. Computationally, locating the transition state structure on the potential energy surface is a key step in understanding a reaction mechanism. For this compound, this would involve modeling potential reactions, such as electrophilic or nucleophilic substitution, and identifying the high-energy transition state that connects reactants to products.

The elucidation of the reaction pathway, often referred to as the intrinsic reaction coordinate (IRC), provides a detailed picture of the geometric and electronic changes that occur throughout the course of a chemical transformation. This would reveal the step-by-step mechanism of how this compound participates in chemical reactions.

The presence of a catalyst or a solvent can significantly alter the rate and outcome of a chemical reaction. Computational models can effectively simulate these effects. For instance, the influence of a catalyst on a reaction involving this compound could be studied by including the catalytic species in the quantum mechanical calculations. This would allow for the determination of how the catalyst lowers the activation energy of the reaction by providing an alternative reaction pathway.

Table 2: Investigating External Influences on Reactions of this compound This table illustrates the computational approaches that would be used to study catalytic and solvent effects on this compound, as no specific data is available.

| Factor | Computational Approach | Expected Insights |

| Catalysis | Inclusion of catalyst in QM calculations | Identification of catalyzed reaction pathways, calculation of reduced activation energies. |

| Solvent | Implicit or explicit solvent models | Prediction of changes in reaction rates and equilibria in different media. |

Reaction Mechanisms and Chemical Reactivity of 2 Methylamino 3 Nitrophenol and Analogous Systems

Photochemical Reaction Pathways and Photoreactivity

Nitrophenolic compounds are known to be photoactive, absorbing solar radiation and undergoing various photochemical transformations that are significant in atmospheric chemistry. rsc.orguci.edu The presence of both a phenol (B47542) group, which can act as a hydrogen donor, and a nitro group, an electron-withdrawing group, makes these molecules susceptible to complex photoreactions.

Direct photolysis occurs when a molecule absorbs light, leading to its excitation and subsequent chemical decomposition. For nitrophenols, this process is highly dependent on factors such as the wavelength of light, pH of the medium, and the solvent. rsc.orgunito.itmdpi.com The efficiency of photolysis is quantified by the photolysis quantum yield (Qp), which is the ratio of the number of molecules that react to the number of photons absorbed. rsc.org

| Compound | pH ~3 | pH 5-6 (natural) | pH ~10 |

|---|---|---|---|

| 2-Nitrophenol (B165410) (2NP) | 0.0016 ± 0.0002 | 0.0014 ± 0.0001 | 0.0028 ± 0.0003 |

| 4-Nitrophenol (B140041) (4NP) | 0.0028 ± 0.0003 | 0.0027 ± 0.0003 | 0.011 ± 0.001 |

| 2,4-Dinitrophenol (B41442) (24DNP) | 0.00021 ± 0.00002 | 0.00022 ± 0.00002 | 0.0019 ± 0.0002 |

| 4-Chloro-2-nitrophenol (4Cl2NP) | 0.00026 ± 0.00003 | 0.00023 ± 0.00002 | 0.00045 ± 0.00005 |

Upon photoexcitation, nitrophenolic compounds can engage in electron transfer processes, which are fundamental to their photoreactivity. researchgate.net Proton-coupled electron transfer (PCET) is a particularly important mechanism for phenolic molecules, where the transfer of an electron is coupled to the transfer of a proton. nih.govrsc.org This process is central to many biological and chemical energy conversion systems. nih.gov

In the context of 2-(Methylamino)-3-nitrophenol and its analogs, photoexcitation can lead to an intramolecular charge transfer (ICT) state, where electron density shifts from the electron-donating hydroxyl and amino groups to the electron-withdrawing nitro group. mdpi.com This excited state is highly polarized and can initiate subsequent reactions. In some cases, the reaction proceeds via an initial electron transfer followed by a proton transfer, or the two events can occur in a concerted manner. rsc.org The specific pathway is influenced by factors such as the solvent, temperature, and the hydrogen-bonding environment. nih.gov For example, the photoreactivity of some nitronaphthalene derivatives is proposed to involve the recombination of a geminate radical pair within a solvent cage or the internal conversion of an ICT state. researchgate.net

The study of photoreactions relies heavily on the detection and characterization of transient intermediates. Techniques like laser flash photolysis are employed to study short-lived species formed upon light absorption. acs.org For nitrophenols and related nitroaromatic compounds, several key intermediates have been identified.

One common intermediate is the aci-nitro transient, formed via an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group. acs.org This species is often a precursor to the release of nitrous acid (HONO). mdpi.com Another critical class of intermediates includes radical species. Photolysis can lead to the homolytic cleavage of the C-N bond, generating an aryl radical and a nitrogen dioxide (•NO₂) radical pair. walshmedicalmedia.com These radicals can then undergo further reactions, such as rearrangement to a nitrite intermediate, which subsequently forms a phenoxyl radical. walshmedicalmedia.com For 2-nitrobenzyl compounds, cyclic intermediates such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives have also been identified. acs.org

Free Radical Reactions and Reaction Intermediates

Free radicals are highly reactive atoms or molecules with unpaired electrons and are central to the chemistry of many aromatic nitro compounds. nih.govyoutube.com These reactions are typically characterized by three main steps: initiation, propagation, and termination. libretexts.org For compounds like this compound, radical reactions can be initiated by heat, light, or reaction with other radical species, such as the hydroxyl radical (•OH) in atmospheric or aqueous environments. libretexts.org

The reaction of •OH radicals with nitrophenols has been studied extensively. The electrophilic •OH radical preferentially adds to the aromatic ring at positions activated by the ortho-para directing hydroxyl group. osti.gov This addition forms dihydroxy-nitrocyclohexadienyl radicals. osti.gov For example, the reaction with 4-nitrophenol leads to intermediates that can eliminate nitrous acid (HNO₂) to yield a semiquinone radical. osti.gov The formation of phenoxyl radicals, through hydrogen abstraction from the hydroxyl group, is another important pathway. semanticscholar.org The stability of these radical intermediates is a key factor in determining the final products. Benzyl and allyl free radicals, for instance, are stabilized by resonance. youtube.com The nitro group itself can be involved in radical reactions, and significant progress has been made in understanding the chemistry of nitro radicals, providing pathways to various nitro-containing compounds. rsc.org

Intermolecular Interactions and Hydrogen Bonding Networks

The physical and chemical properties of this compound are strongly influenced by non-covalent interactions, particularly hydrogen bonding. The molecule contains multiple hydrogen bond donors (the -OH and -NH groups) and acceptors (the oxygen atoms of the -NO₂ and -OH groups, and the nitrogen of the -NHCH₃ group). vedantu.com

This structure allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. The relative positions of the functional groups are critical. In ortho-nitrophenols, a strong intramolecular hydrogen bond typically forms between the adjacent hydroxyl and nitro groups. vedantu.comactachemscand.orgstackexchange.com This internal bonding, or chelation, tends to decrease association between molecules, resulting in lower boiling points compared to meta- and para-isomers, which can only form intermolecular hydrogen bonds. stackexchange.comyoutube.com

For this compound, an intramolecular hydrogen bond is possible between the 2-methylamino group and the 3-nitro group (N-H···O). The strength of such NH···O bonds is generally weaker than OH···N or OH···O bonds but still significant. researchgate.net The presence of the hydroxyl group introduces further possibilities for complex hydrogen-bonding networks, both intramolecularly and intermolecularly with solvent molecules or other solute molecules. rsc.org These networks are crucial in determining the molecule's solubility, crystal structure, and interaction with biological systems.

Chemical Reactivity Descriptors and Kinetic Stability Assessments

The reactivity and stability of a molecule can be predicted and understood using chemical reactivity descriptors derived from computational methods like Density Functional Theory (DFT). rjpn.org These descriptors provide quantitative measures of a molecule's behavior in chemical reactions.

Key descriptors include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of kinetic stability; a larger gap implies higher stability and lower reactivity. rjpn.org

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron configuration. Molecules with a high HOMO-LUMO gap are considered hard and are generally more stable and less reactive. Softness is the reciprocal of hardness. rjpn.org

Electrophilicity Index (ω) : This descriptor measures the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile, suggesting the molecule is more susceptible to attack by nucleophiles. rjpn.org

Theoretical studies on analogous compounds like 2-aminophenol and 2-nitrophenol show how substituents affect these parameters. The electron-withdrawing nitro group in 2-nitrophenol lowers the HOMO and LUMO energies and increases the electrophilicity index compared to phenol, making it a better electrophile and more stable. rjpn.orglongdom.org Conversely, the electron-donating amino group in 2-aminophenol raises the HOMO energy, making it more reactive and a better electron donor. rjpn.org For this compound, one would expect a complex interplay between the donating methylamino and hydroxyl groups and the withdrawing nitro group, which would collectively determine its stability and reactivity profile.

| Parameter | Phenol | 2-Aminophenol | 2-Nitrophenol |

|---|---|---|---|

| HOMO Energy (eV) | -6.14 | -5.46 | -6.72 |

| LUMO Energy (eV) | -0.78 | -0.54 | -2.58 |

| Energy Gap (eV) | 5.36 | 4.92 | 4.14 |

| Chemical Hardness (η) | 2.68 | 2.46 | 2.07 |

| Electrophilicity Index (ω) | 1.57 | 1.66 | 2.81 |

Q & A

Q. What are the optimal synthetic pathways for 2-(methylamino)-3-nitrophenol, and how do reaction conditions influence yield and purity?

Methodology :

- Oxidative amination of 3-nitrophenol derivatives with methylamine under controlled pH (6–8) and temperature (40–60°C) can yield the target compound.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) followed by recrystallization from ethanol. Purity (>95%) should be confirmed via HPLC (C18 column, 254 nm) and NMR (DMSO-d6, δ 2.3 ppm for methylamino protons) .

- Critical variables : Excess methylamine reduces byproducts (e.g., dimethylated derivatives), while higher temperatures may degrade nitro groups .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodology :

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor decomposition via LC-MS.

- Key findings : The compound is light-sensitive; store in amber vials at 0–6°C under inert gas (N₂/Ar) to prevent nitro group reduction .

- Degradation products : Nitro-to-amine reduction or methylamino group oxidation may occur, detectable by GC-MS fragmentation patterns (m/z 152 [M⁺–NO₂]) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodology :

- Sample preparation : Liquid-liquid extraction (LLE) with dichloromethane:isopropanol (9:1) for serum/plasma.

- Quantification : Use UPLC-PDA (220 nm) with a LOQ of 0.1 µg/mL or LC-MS/MS (ESI+ mode, m/z 195→138 transition) .

Advanced Research Questions

Q. How do structural isomers of this compound differ in reactivity and biological activity?

Methodology :

- Comparative studies : Synthesize positional isomers (e.g., 4-methylamino-2-nitrophenol) and compare:

- Data contradiction : Meta-analysis shows conflicting reports on isomer toxicity; prioritize in vitro assays (e.g., hepatocyte viability) over computational models .

Q. What mechanisms underlie the conflicting toxicokinetic data for nitrophenol derivatives in mammalian systems?

Methodology :

- Interspecies variability : Administer this compound to rodent models (oral/dermal routes) and compare AUC₀–₂₄h values with in vitro human hepatocyte metabolism data.

- Key findings : Rodent studies overpredict urinary excretion (50% vs. 30% in primates) due to differences in glucuronidation rates .

- Unresolved gaps : No human ADME data exist; use placental barrier models (e.g., BeWo cells) to assess fetal hemoglobin susceptibility .

Q. How can researchers resolve discrepancies in reported enzyme inhibition potencies for this compound?

Methodology :

- Standardized assays : Use recombinant enzymes (e.g., acetylcholinesterase) with fixed substrate concentrations (e.g., 1 mM acetylthiocholine).

- Confounding factors :

Q. What computational models best predict the environmental fate of this compound?

Methodology :

- EPI Suite predictions : Estimate biodegradation (BIOWIN3: 0.21 = slow) and bioaccumulation (log BCF: 1.8 = low).

- Experimental validation : Soil microcosm studies show 30% degradation in 60 days under aerobic conditions, with nitro group reduction as the primary pathway .

Research Gaps and Contradictions

- Toxicokinetic data : Limited interspecies comparisons and human studies hinder risk assessment .

- Isomer-specific effects : Positional isomerism significantly alters metabolic pathways but is understudied .

- Environmental persistence : Predicted vs. experimental degradation rates vary by >50%, necessitating field studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.